Cas no 929973-39-7 (5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole)

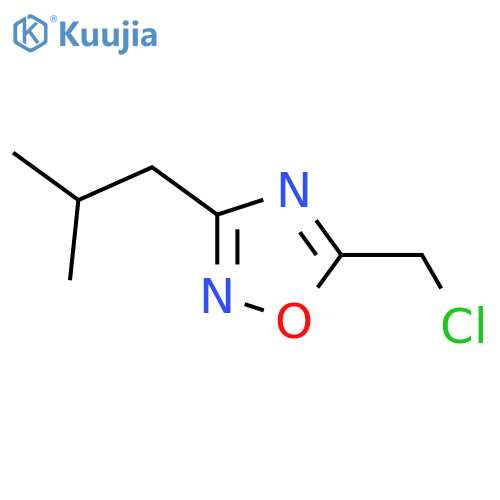

929973-39-7 structure

商品名:5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole

CAS番号:929973-39-7

MF:C7H11ClN2O

メガワット:174.628040552139

MDL:MFCD09040567

CID:2192885

PubChem ID:16227881

5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(2-methylpropyl)-

- 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole

-

- MDL: MFCD09040567

計算された属性

- せいみつぶんしりょう: 174.0559907g/mol

- どういたいしつりょう: 174.0559907g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 121

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 38.9Ų

5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27272-0.25g |

5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole |

929973-39-7 | 95.0% | 0.25g |

$105.0 | 2025-03-20 | |

| Enamine | EN300-27272-10.0g |

5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole |

929973-39-7 | 95.0% | 10.0g |

$1224.0 | 2025-03-20 | |

| Enamine | EN300-27272-0.5g |

5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole |

929973-39-7 | 95.0% | 0.5g |

$197.0 | 2025-03-20 | |

| Chemenu | CM466629-100mg |

1,2,4-OXADIAZOLE, 5-(CHLOROMETHYL)-3-(2-METHYLPROPYL)- |

929973-39-7 | 95%+ | 100mg |

$*** | 2023-03-29 | |

| Enamine | EN300-27272-2.5g |

5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole |

929973-39-7 | 95.0% | 2.5g |

$558.0 | 2025-03-20 | |

| Chemenu | CM466629-1g |

1,2,4-OXADIAZOLE, 5-(CHLOROMETHYL)-3-(2-METHYLPROPYL)- |

929973-39-7 | 95%+ | 1g |

$*** | 2023-03-29 | |

| Enamine | EN300-27272-5g |

5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole |

929973-39-7 | 95% | 5g |

$1075.0 | 2023-09-10 | |

| A2B Chem LLC | AD05004-250mg |

5-(Chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole |

929973-39-7 | 95% | 250mg |

$185.00 | 2024-07-18 | |

| Aaron | AR006K6W-2.5g |

1,2,4-OXADIAZOLE, 5-(CHLOROMETHYL)-3-(2-METHYLPROPYL)- |

929973-39-7 | 95% | 2.5g |

$793.00 | 2025-01-23 | |

| Aaron | AR006K6W-100mg |

1,2,4-OXADIAZOLE, 5-(CHLOROMETHYL)-3-(2-METHYLPROPYL)- |

929973-39-7 | 95% | 100mg |

$126.00 | 2025-01-23 |

5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

929973-39-7 (5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole) 関連製品

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量